Trigothysoid N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

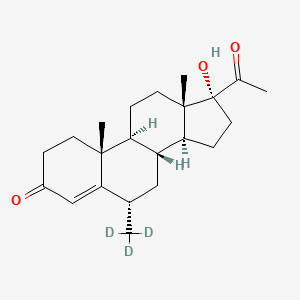

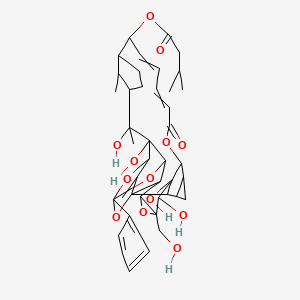

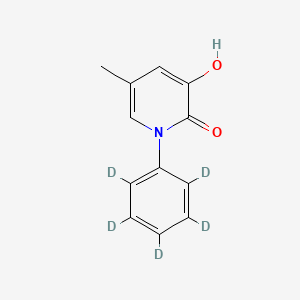

Trigothysoid N is a natural daphnane diterpenoid compound obtained from the plant Trigonostemon thyrsoideus. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties .

Análisis Bioquímico

Biochemical Properties

Trigothysoid N has been shown to inhibit tumor proliferation and migration by targeting mitochondria and regulating the STAT3/FAK signal pathway . It also suppresses angiogenesis .

Cellular Effects

In cellular processes, this compound interrupts the cell cycle and inhibits tumor proliferation and migration . It targets mitochondria, regulates the STAT3/FAK signal pathway, and suppresses angiogenesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by targeting mitochondria, regulating the STAT3/FAK signal pathway, and suppressing angiogenesis . It also induces apoptosis .

Temporal Effects in Laboratory Settings

It has been shown to suppress tumor cell growth in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has shown antiangiogenetic activity and antitumor activity against A549 in a transgenic zebrafish model .

Metabolic Pathways

It is known to interact with the STAT3/FAK signal pathway .

Subcellular Localization

Métodos De Preparación

Trigothysoid N is primarily extracted from natural sources, specifically from the plant Trigonostemon thyrsoideus. The extraction process typically involves solvent extraction, followed by separation, purification, and crystallization . There are also reports of chemical synthesis methods being employed to produce this compound, although these methods are less common compared to natural extraction .

Análisis De Reacciones Químicas

Trigothysoid N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Trigothysoid N has been extensively studied for its scientific research applications. In the field of medicine, it has shown promising anti-cancer properties by inhibiting tumor proliferation and migration. This compound targets mitochondria and regulates the STAT3/FAK signaling pathway, making it a potential therapeutic agent for treating non-small cell lung cancer . Additionally, this compound has applications in chemistry and biology due to its unique chemical structure and biological activities .

Mecanismo De Acción

The mechanism of action of Trigothysoid N involves targeting mitochondria and regulating the STAT3/FAK signaling pathway. By interrupting the cell cycle and inhibiting angiogenesis, this compound effectively suppresses tumor proliferation and migration . This compound’s ability to target specific molecular pathways highlights its potential as a therapeutic agent.

Comparación Con Compuestos Similares

Trigothysoid N is part of the daphnane diterpenoid family, which includes compounds such as rediocides A, C, and F, and trigonosin F. These compounds share similar structural features and biological activities, particularly their anti-cancer properties . this compound stands out due to its potent ability to inhibit tumor proliferation and migration by targeting specific molecular pathways .

Propiedades

IUPAC Name |

[6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVYYYQORHVVFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H58O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action for Rediocide A?

A1: Rediocide A induces G-protein-coupled receptor (GPCR) desensitization and internalization by activating conventional protein kinase C (PKC). This effect was observed across multiple GPCRs, suggesting a general rather than receptor-specific mechanism. []

Q2: What is Rediocide A primarily known for?

A2: Rediocide A, a daphnane ester, is primarily recognized for its potent insecticidal activity. It was initially isolated from the roots of Trigonostemon reidioides, a plant traditionally used for flea control. [, , , ]

Q3: What other biological activities have been reported for Rediocide A?

A3: Besides its insecticidal properties, Rediocide A has shown cytotoxic activity against various cancer cell lines. [] Recent studies also suggest it may act as an immune checkpoint inhibitor by downregulating CD155 expression, thereby enhancing the tumouricidal activity of natural killer (NK) cells. []

Q4: Are there other compounds similar to Rediocide A?

A4: Yes, several structural analogs of Rediocide A, namely Rediocides B-F, have been isolated from Trigonostemon reidioides. These analogs also exhibit potent insecticidal activity against fleas. [, , ]

Q5: Has the structure of Rediocide A been fully characterized?

A5: Yes, the structure and stereochemistry of Rediocide A have been elucidated using spectroscopic techniques including NMR and mass spectrometry. It is classified as a highly modified daphnane diterpenoid. [, ]

Q6: Has the potential of Rediocide A as an antitoxin been explored?

A6: Yes, research suggests Rediocide A may act as a potential antitoxin against cobra venom. Molecular docking studies show that Rediocides A and G can bind to α‐cobratoxin, potentially blocking its interaction with the nicotinic acetylcholine receptor. [] In vitro and in vivo studies further support this potential detoxification mechanism. []

Q7: Are there synthetic routes available for Rediocide A?

A7: While a complete total synthesis of Rediocide A has not been reported, significant progress has been made in developing synthetic approaches for daphnane diterpenoids in general. These strategies involve constructing the tricyclic core structure using various methodologies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

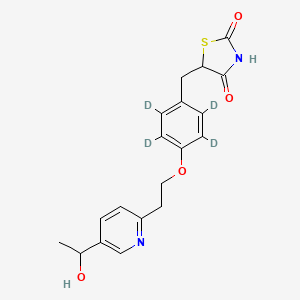

![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)

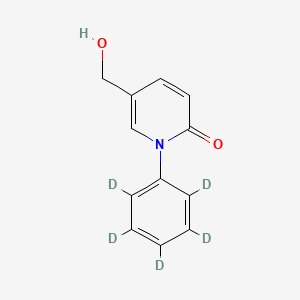

![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)